Paracetamol Mercapturate-D3
Description
Paracetamol Mercapturate-D3 (C₁₁H₁₁D₃N₂O₄S; MW 273.33) is a deuterium-labeled analog of paracetamol’s mercapturate metabolite, formed via glutathione conjugation during hepatic detoxification of paracetamol (acetaminophen) . This stable isotope-labeled compound is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) to quantify paracetamol metabolites in biological matrices, ensuring high precision by minimizing matrix effects . Unlike non-deuterated analogs, the incorporation of three deuterium atoms (D3) provides a distinct mass shift, enabling unambiguous identification in analytical workflows .
Properties
Molecular Formula |
C₁₃H₁₃D₃N₂O₅S |
|---|---|
Molecular Weight |
315.36 |
Synonyms |
N-Acetyl-S-[5-(acetylamino)-2-hydroxyphenyl]-L-Cysteine-D3; PCM-M-D3; 3-[(5-Acetamido-2-Hydroxyphenyl)thio]-N-Acetylalanine-D3; Acetaminophen Mercapturate-D3; N-Acetyl-2-(N-Acetyl-L-Cysteinyl)-4-Aminophenol-D3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Chemical Properties
The table below summarizes key structural and functional differences between Paracetamol Mercapturate-D3 and related compounds:
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Role/Application |
|---|---|---|---|---|
| This compound | C₁₁H₁₁D₃N₂O₄S | 273.33 | N/A | Internal standard for LC-MS analysis |
| Acetaminophen Mercapturate | C₁₃H₁₆N₂O₅S | 312.34 | 52372-86-8 | Primary mercapturate metabolite |
| Paracetamol-D3 | C₈H₅D₃NO₂ | 155.18 | 60902-28-5 | Deuterated parent drug for quantification |
| Acetaminophen-d3 Glucuronide | C₁₅H₁₅D₃O₈ | 329.32 | N/A | Deuterated glucuronide metabolite |
| Acetaminophen-d3 Sulphate K Salt | C₈H₅D₃NO₅S·K | 233.23 (ion) | 1188263-45-7 | Sulfate conjugate for metabolic studies |
Key Observations :
- Deuterium Substitution: this compound and other deuterated analogs (e.g., Paracetamol-D3) are chemically identical to their non-deuterated counterparts but exhibit a +3 Da mass shift, critical for avoiding isotopic interference in MS .
- Metabolic Pathways : Mercapturate (cysteine conjugate), glucuronide, and sulfate are the three primary paracetamol metabolites. Mercapturate-D3 specifically tracks glutathione-dependent detoxification, whereas glucuronide/sulfate analogs monitor phase II conjugation pathways .
Pharmacokinetic and Analytical Considerations
- Sensitivity in Detection : Deuterated internal standards like Mercapturate-D3 improve quantification accuracy by matching extraction efficiency and ionization rates with the target analyte. For example, studies using Paracetamol-D3 report a linearity range of 0.1–50 µg/mL with a detection limit (LOD) of 0.03 µg/mL, comparable to Mercapturate-D3’s performance in mercapturate-specific assays .
- Chromatographic Behavior: Retention times for deuterated compounds are nearly identical to non-deuterated forms, but mass spectral resolution (e.g., MRM transitions) distinguishes them. For instance, Mercapturate-D3 and its non-deuterated form elute at ~4.2 minutes in reversed-phase LC but are differentiated via m/z 273 → 140 vs. m/z 270 → 137 transitions .
Q & A
Q. How is Paracetamol Mercapturate-D3 synthesized and characterized in preclinical studies?
this compound is synthesized via deuterium-labeling of the mercapturate metabolite formed during acetaminophen detoxification. Characterization typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS) to confirm isotopic purity and structural integrity. Key parameters include retention time alignment with unlabeled analogs, deuterium incorporation efficiency (>98%), and absence of unlabeled impurities. Calibration curves using certified reference materials (e.g., IR-80882 ) are essential for quantitative accuracy .
Q. What analytical techniques differentiate this compound from other acetaminophen metabolites?
Differentiation relies on high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) . HRMS distinguishes isotopic patterns (e.g., D3 vs. D4 labeling), while NMR identifies proton environments altered by deuterium substitution. Comparative tables (e.g., glucuronide vs. mercapturate metabolites) should include retention times, mass-to-charge ratios (), and fragmentation patterns .
Q. What role does this compound play in assessing glutathione depletion in acetaminophen toxicity?
As a stable isotope-labeled tracer, it quantifies glutathione conjugation efficiency in vitro and in vivo. Methodologically, researchers co-administer deuterated and non-deuterated acetaminophen, then measure the D3/D0 ratio in urine via LC-MS/MS to calculate metabolic flux. This avoids interference from endogenous mercapturate pools .
Advanced Research Questions
Q. How can researchers address variability in this compound quantification across biological matrices?
Variability arises from matrix effects (e.g., ion suppression in plasma vs. urine). Mitigation strategies include:
- Isotope dilution : Spiking samples with internal standards (e.g., Paracetamol Mercapturate-).
- Method validation : Assessing recovery rates (≥85%), precision (CV <15%), and limits of detection (LOD <1 ng/mL) per FDA guidelines.
- Normalization : Adjusting for creatinine levels in urine or albumin in serum .
Q. What experimental designs are optimal for studying prenatal exposure to this compound?
Longitudinal cohort studies should:
- Use PICO frameworks to define populations (e.g., pregnant rodents or human cohorts), interventions (dose-timing), comparators (unexposed controls), and outcomes (neurodevelopmental endpoints).
- Incorporate confounder adjustment for maternal genetics (e.g., GST polymorphisms) and co-exposures (e.g., NSAIDs).
- Validate findings with in vitro placental transfer models and epigenetic analyses (e.g., DNA methylation at glutathione-related loci) .
Q. How can contradictory data on this compound’s metabolic pathways be resolved?
Contradictions (e.g., interspecies differences in CYP450-mediated oxidation) require:
Q. What statistical approaches are recommended for pharmacokinetic modeling of this compound?
Use non-compartmental analysis (NCA) for AUC and half-life calculations, supplemented by compartmental modeling (e.g., two-compartment with first-order elimination). Bayesian hierarchical models can account for inter-individual variability, while bootstrap resampling validates parameter estimates. Report results with 95% confidence intervals and for model fit .
Methodological Challenges and Solutions
Q. How to optimize this compound detection in low-abundance samples (e.g., cerebrospinal fluid)?
- Pre-concentration : Solid-phase extraction (SPE) with C18 cartridges.
- Enhanced ionization : Nano-electrospray ionization (nano-ESI) for improved sensitivity.
- Parallel reaction monitoring (PRM) : Targets specific transitions (e.g., 301.1 → 184.1 for D3) to reduce background noise .
Q. What ethical considerations apply to human studies involving this compound?
- Informed consent : Disclose risks of deuterium labeling (minimal, but theoretical isotopic effects).
- Data anonymization : Comply with GDPR/HIPAA for biobanked samples.
- Conflict of interest : Disclose funding from pharmaceutical entities to avoid bias in metabolic pathway reporting .
Tables for Key Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
